(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
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Overview
Description
(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes biphenyl and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine typically involves a multi-step process. One common method includes the condensation of 4-biphenylcarboxaldehyde with 4-(5-phenyl-1,3-oxazol-2-yl)aniline under acidic or basic conditions to form the imine linkage. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine: shares similarities with other biphenyl and oxazole derivatives.
Biphenyl derivatives: Compounds like 4-biphenylcarboxaldehyde and biphenyl-4-amine.
Oxazole derivatives: Compounds such as 2-phenyl-1,3-oxazole and 4-(5-phenyl-1,3-oxazol-2-yl)aniline.
Uniqueness
The uniqueness of (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61125-41-5 |
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Molecular Formula |
C28H20N2O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C28H20N2O/c1-3-7-22(8-4-1)23-13-11-21(12-14-23)19-29-26-17-15-25(16-18-26)28-30-20-27(31-28)24-9-5-2-6-10-24/h1-20H |
InChI Key |
OCNIODWWAMEXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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